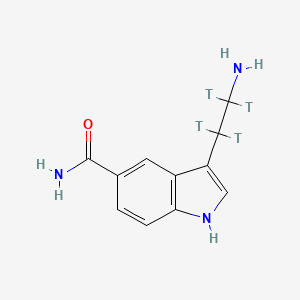

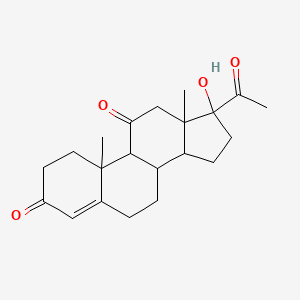

![molecular formula C14H21N3O2S B10773331 [3H]sumatriptan](/img/structure/B10773331.png)

[3H]sumatriptan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[3H]sumatriptan is a radiolabeled form of sumatriptan, a selective serotonin receptor agonist commonly used in the treatment of migraines and cluster headaches. The radiolabeling with tritium ([3H]) allows for the tracking and study of the compound’s distribution and interaction within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sumatriptan involves several key steps:

Nitro Reduction Reaction: A compound is reduced under the action of a palladium on carbon and ammonium formate or formic acid system to obtain an intermediate.

Bromination Reaction: The intermediate undergoes bromination with N-bromosuccinimide.

Acylation Reaction: The brominated compound is acylated using an acylating agent.

Condensation Reaction: The acylated compound is condensed with 4-dimethylamino-2-butylene-1-ol.

Intramolecular Coupling Reaction: Catalytic cyclization using zerovalent palladium forms an indole ring, followed by the removal of a protection group in a basic system to yield sumatriptan.

Industrial Production Methods

Industrial production of sumatriptan succinate involves:

Reaction of 4-chlorobutyraldehyde with sodium pyrosulfite: to form sodium 4-chlorobutane-1,1-disulfonate.

Heating and reacting 4-hydrazino-N-methyl phenylmethansulfonamide with 4-chlorobutane-1,1-disulfonate: in the presence of an acid catalyst, followed by neutralization and extraction to obtain 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide.

Phase transfer catalysis: to react the product with dimethylamine, followed by extraction, decolorization, and refining to obtain sumatriptan.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Sumatriptan can undergo oxidation reactions, particularly at the indole ring.

Reduction: Reduction reactions are involved in the initial synthesis steps.

Substitution: Bromination and acylation are key substitution reactions in the synthesis.

Common Reagents and Conditions

Palladium on carbon: Used in reduction reactions.

N-bromosuccinimide: Used for bromination.

Acylating agents: Used in acylation reactions.

Dimethylamine: Used in phase transfer catalysis.

Major Products

Sumatriptan: The primary product.

Sumatriptan succinate: The industrially produced form for pharmaceutical use.

Scientific Research Applications

[3H]sumatriptan is extensively used in scientific research to study:

Receptor Binding: Autoradiographic studies to visualize binding sites in the brain.

Pharmacokinetics: Tracking the distribution and metabolism of sumatriptan in biological systems.

Migraine Research: Understanding the efficacy and safety of sumatriptan in treating migraines.

Mechanism of Action

Sumatriptan exerts its effects by:

Narrowing blood vessels in the brain: This helps alleviate migraine symptoms.

Stopping pain signals: It blocks the transmission of pain signals to the brain.

Blocking the release of certain natural substances: This reduces pain, nausea, and other migraine symptoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sumatriptan is unique due to its:

Properties

Molecular Formula |

C14H21N3O2S |

|---|---|

Molecular Weight |

307.45 g/mol |

IUPAC Name |

1-[3-[2-[bis(tritritiomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2T3,3T3 |

InChI Key |

KQKPFRSPSRPDEB-KERYDJPLSA-N |

Isomeric SMILES |

[3H]C([3H])([3H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([3H])([3H])[3H] |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-1-[(4S,5R)-4-(acetyloxy)-5-benzyl-3-methylidenehexyl]-4,7-dihydroxy-6-[(11-phenoxyundecyl)oxy]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773249.png)

![(3R,6E)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773250.png)

![{2-[Dodecyl(methyl)amino]-1-phosphonoethyl}phosphonic acid](/img/structure/B10773269.png)

![(3R,5S,6E)-7-[4-(4-fluorophenyl)-1,2-bis(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773271.png)

![3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole](/img/structure/B10773295.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B10773303.png)

![[6-Amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium](/img/structure/B10773311.png)

![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-(2-methylamino-2-oxoethyl)-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773312.png)